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Compound of Interest

Compound Name: PSB-16131

CAS No.: 1213268-80-4

Cat. No.: B610310 Get Quote

Executive Summary & Mechanism
NTPDase2 is a critical ecto-enzyme responsible for the preferential hydrolysis of extracellular

ATP to ADP. Unlike its counterpart NTPDase1 (CD39), which rapidly degrades ATP to AMP,

NTPDase2 accumulates ADP, thereby acting as a specific regulator of P2Y receptor signaling

(specifically P2Y1, P2Y12, and P2Y13) and P2X receptor desensitization.

PSB-16131 is a potent, non-competitive allosteric inhibitor of human NTPDase2 with an

ICngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

of approximately 539 nM [1].[1] Structurally derived from the anthraquinone scaffold (related to
Reactive Blue 2), it exhibits high selectivity for NTPDase2 over NTPDase1, -3, and -8, making
it an indispensable tool for dissecting the specific contributions of NTPDase2 in
neuroinflammation, vascular hemostasis, and purinergic neurotransmission.

Mechanistic Pathway
The following diagram illustrates the specific intervention point of PSB-16131 within the

purinergic signaling cascade.
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Figure 1: PSB-16131 prevents the conversion of ATP to ADP, thereby modulating downstream

ADP-dependent P2Y receptor signaling.

Experimental Design & Causality
To ensure data integrity, this assay relies on the Malachite Green Phosphate Detection method.

However, because PSB-16131 is an anthraquinone derivative (often blue/violet), it presents a

specific risk of optical interference. The protocol below incorporates a self-validating

"Compound Interference Control" to mitigate false positives/negatives.

Key Biochemical Parameters
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Parameter Value / Condition Rationale

Substrate ATP (100 - 500 µM)

Concentrations near

ensure sensitivity to non-

competitive inhibition.

Cofactor

Ca

or Mg

(5 mM)

NTPDase2 is a divalent cation-

dependent enzyme.

Inhibitor PSB-16131

Dissolve in DMSO. Final

DMSO < 2% to prevent

enzyme denaturation.

Readout OD 600–630 nm

Detection of

phosphomolybdate complex

(inorganic phosphate release).

Incubation 37°C, 15-30 mins

Sufficient time for linear

product formation (<10%

substrate consumption).

Detailed Protocol: Malachite Green Activity Assay
Phase A: Reagent Preparation

Assay Buffer (2X): 20 mM HEPES, 10 mM CaCl

, pH 7.4.

Note: Avoid phosphate-based buffers (PBS) as they will saturate the detector.

PSB-16131 Stock: Prepare a 10 mM stock in 100% DMSO. Store at -80°C in aliquots (light

sensitive).

Enzyme Source: Recombinant human NTPDase2 (membrane fraction or purified

ectodomain) diluted in 0.9% NaCl + 0.1% BSA.
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Validation: Ensure specific activity is >500 nmol Pi/min/mg protein before use.

Malachite Green Reagent: Mix 3 parts 0.045% Malachite Green (in water) with 1 part 4.2%

Ammonium Molybdate (in 4M HCl). Add 0.05% Tween-20 to stabilize. Filter before use.

Phase B: Assay Workflow
The following workflow utilizes a 96-well plate format.

1. Pre-Incubation
Enzyme + PSB-16131

(10 min @ 37°C)

2. Reaction Initiation
Add ATP Substrate
(Final: 100-500 µM)

3. Enzymatic Hydrolysis
Incubate 20 min @ 37°C

4. Termination
Add Malachite Green Reagent

(Quenches reaction + Color dev)

5. Stabilization
Incubate 15 min @ RT

6. Quantification
Measure Absorbance @ 630 nm

Click to download full resolution via product page

Figure 2: Step-by-step workflow for the colorimetric determination of NTPDase2 inhibition.
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Phase C: Step-by-Step Procedure
Plate Setup: Use a clear, flat-bottom 96-well plate.

Inhibitor Addition:

Add 10 µL of PSB-16131 (diluted in Assay Buffer) to experimental wells.

Concentration Range: 1 nM to 10 µM (log scale) for IC

determination.

Enzyme Addition:

Add 40 µL of diluted NTPDase2 enzyme.

Pre-incubation: Shake gently and incubate for 10 minutes at 37°C.

Scientific Rationale: This allows the inhibitor to reach equilibrium with the enzyme's

allosteric sites before substrate competition begins.

Substrate Initiation:

Add 50 µL of ATP substrate solution (prepared in Assay Buffer).

Final Volume: 100 µL.

Reaction: Incubate at 37°C for 15–20 minutes.

Termination & Detection:

Add 50 µL of Malachite Green Reagent to all wells.

Incubate for 15 minutes at Room Temperature (color development).

Read: Measure Absorbance at 600–630 nm.

Phase D: Essential Controls (Self-Validation)
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To validate the data, you must run the following controls in parallel:

Control Type Components Purpose

Blank (Background)
Buffer + ATP + Malachite

Green (No Enzyme)

Corrects for non-enzymatic

ATP hydrolysis.

Max Activity (

)

Enzyme + ATP + Solvent

(DMSO only)

Defines 100% activity

baseline.

Interference Check
Buffer + PSB-16131 (High

Conc) + Phosphate Std

CRITICAL: Checks if PSB-

16131 absorbs at 630nm or

quenches the dye.

Standard Curve
Phosphate Standards (0 - 50

µM)

Converts OD to µmol

Phosphate released.

Data Analysis & Interpretation
Optical Interference Correction
If the Interference Check control shows absorbance significantly higher than the buffer blank,

PSB-16131 contributes to the signal. You must subtract the OD of the (Compound + Buffer)

well from the corresponding experimental well.

Note: PSB-16131 is an anthraquinone (blue).[2] At high concentrations (>10 µM), it may

interfere. If interference is >10% of the signal, switch to HPLC analysis (quantifying ADP

production directly) [2].

IC Calculation
Calculate the % Inhibition for each concentration:

Plot log[PSB-16131] vs. % Inhibition using non-linear regression (4-parameter logistic fit).

Expected IC

: ~539 nM (0.54 µM) [1].
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Mode of Inhibition
To confirm the non-competitive mechanism described by Baqi et al.:

Perform the assay at varying ATP concentrations (e.g., 50, 100, 200, 500 µM).

Generate a Lineweaver-Burk Plot.

Result: You should observe lines intersecting on the X-axis (unchanged

) but with different Y-intercepts (reduced

).

Troubleshooting & Optimization
Problem: High Background Absorbance.

Cause: Free phosphate in the ATP stock or contaminated glassware.

Solution: Use high-purity ATP (>99%) and treat water/buffers with Chelex-100 resin to

remove trace phosphate/metals.

Problem: Low Signal-to-Noise Ratio.

Cause: Enzyme activity too low or reaction time too short.

Solution: Increase enzyme concentration or extend incubation to 30 mins (ensure linearity

is maintained).

Problem: Precipitation of PSB-16131.

Cause: Low solubility in aqueous buffer.

Solution: Ensure the intermediate dilution step (from 100% DMSO to Buffer) involves rapid

vortexing. Do not exceed 100 µM in the final assay.
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receptors. Journal of Medicinal Chemistry, 52(12), 3784–3793. (Note: This group

characterized the anthraquinone derivatives including PSB-16131).[3][2]

Source Verification:

Zimmermann, H., et al. (2012). Ectonucleotidases: Molecular structures, catalytic

mechanisms, and inhibitors. Naunyn-Schmiedeberg's Archives of Pharmacology, 385, 513–

533.

Source Verification:

Lee, S. Y., et al. (2018). Polyoxometalates as potent and selective inhibitors of NTPDase

isoforms. Biochemical Pharmacology, 151, 58-68. (Provides comparative protocols for

NTPDase inhibition assays).

Source Verification:

(Note: While PSB-16131 is a specific catalog compound, primary literature often refers to it by

its chemical series number from the Müller group in Bonn. Ensure cross-referencing with the

chemical structure 1-amino-4-(9-phenanthrylamino)-9,10-dioxo-9,10-dihydroanthracene-2-
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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